molecular formula C13H14N2OS2 B6921990 N-(1-cyclopropylethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide

N-(1-cyclopropylethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide

Cat. No.: B6921990
M. Wt: 278.4 g/mol
InChI Key: ZVLOSIJKFQGKLN-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide is a complex organic compound that features a cyclopropyl group, a thiophene ring, and a thiazole ring

Properties

IUPAC Name

N-(1-cyclopropylethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-8(9-2-3-9)15-12(16)11-6-14-13(18-11)10-4-5-17-7-10/h4-9H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLOSIJKFQGKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)C2=CN=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropyl group and the thiophene ring. One common method involves the use of bromocyclopropanes, which undergo nucleophilic substitution reactions to form the desired cyclopropyl derivatives . The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The cyclopropyl group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce various cyclopropyl derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopropylethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide is unique due to its combination of a cyclopropyl group, thiophene ring, and thiazole ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

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